molecular formula C6H5Cl3N4OS B3129935 2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide CAS No. 339276-99-2

2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide

Cat. No.: B3129935
CAS No.: 339276-99-2
M. Wt: 287.6 g/mol
InChI Key: FKRGEUGAUMRYET-UHFFFAOYSA-N
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Description

2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide is a useful research compound. Its molecular formula is C6H5Cl3N4OS and its molecular weight is 287.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antifungal Activity : A study by Fan et al. (2010) in the Journal of Agricultural and Food Chemistry investigated the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles. They found these compounds, including variations with a trichloromethyl group, exhibited potential as wide-spectrum fungicides.

  • Antibacterial and Antifungal Properties : Research by Holla et al. (2006) in ChemInform demonstrated the synthesis of triazolothiadiazines and triazolothiadiazoles containing a chloropyridinyl methyl moiety. These compounds were screened for antibacterial and insecticidal activities.

  • Potential Anticancer Activity : A study in Monatshefte für Chemie - Chemical Monthly by Gomha et al. (2014) synthesized novel thiadiazole derivatives and evaluated them for anticancer activity, especially against breast carcinoma cell lines.

  • Anti-inflammatory and Analgesic Properties : Kumar (2022) in the Asian Journal of Organic & Medicinal Chemistry found certain thiadiazole pyrazolene anthranilic acid derivatives showing significant anti-inflammatory and analgesic activities.

  • Antiviral Applications : Research by Rashdan et al. (2021) identified novel thiadiazole based molecules with 1,2,3-triazole moiety showing potential in inhibiting COVID-19 main protease, suggesting antiviral applications.

Crystal Structure Analysis

  • Crystal Structure Determination : The study by Wawrzycka-Gorczyca and Siwek (2011) focused on the crystal structures of thiadiazole-triazole compounds, highlighting the importance of intermolecular interactions and their implications in pharmaceutical design.

Miscellaneous Applications

  • Microwave-Assisted Synthesis : A study by Özil et al. (2015) in Chemistry of Heterocyclic Compounds explored microwave-assisted synthesis of triazole derivatives, leading to efficient production methods for these compounds.

  • Synthesis of Derivatives : The work by Demirbas et al. (2008) in Turkish Journal of Chemistry synthesized new triazole derivatives, expanding the range of potential applications in pharmaceutical chemistry.

Properties

IUPAC Name

2,3,3-trichloro-N'-methyl-N'-(thiadiazol-5-yl)prop-2-enehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N4OS/c1-13(3-2-10-12-15-3)11-6(14)4(7)5(8)9/h2H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRGEUGAUMRYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=NS1)NC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide
Reactant of Route 2
2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide
Reactant of Route 3
Reactant of Route 3
2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide
Reactant of Route 4
Reactant of Route 4
2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide
Reactant of Route 5
2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide
Reactant of Route 6
2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide

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